Product packaging for alpha-D-mannofuranose(Cat. No.:CAS No. 36574-21-7)

alpha-D-mannofuranose

Cat. No.: B3051858
CAS No.: 36574-21-7
M. Wt: 180.16 g/mol
InChI Key: AVVWPBAENSWJCB-DVKNGEFBSA-N
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Description

Overview of Monosaccharide Ring Forms in Glycoscience

Monosaccharides, the fundamental units of carbohydrates, can exist in both open-chain and cyclic structures. In aqueous solutions, monosaccharides with five or more carbons, such as the aldohexose D-mannose, predominantly form cyclic structures. libretexts.orguomustansiriyah.edu.iq This cyclization occurs through an intramolecular reaction between the carbonyl group (an aldehyde in aldoses or a ketone in ketoses) and a hydroxyl group within the same molecule, forming a hemiacetal or hemiketal. uomustansiriyah.edu.iq

The resulting ring structures are classified based on the number of atoms in the ring. Six-membered rings are termed pyranoses , while five-membered rings are called furanoses . libretexts.org These names are derived from the heterocyclic ethers pyran and furan, respectively. libretexts.orguomustansiriyah.edu.iq The formation of the ring creates a new chiral center at the former carbonyl carbon, known as the anomeric carbon. uomustansiriyah.edu.iq This leads to two possible stereoisomers, designated as alpha (α) and beta (β) anomers.

In solution, these different forms—open-chain, α- and β-pyranose, and α- and β-furanose—exist in a dynamic equilibrium. masterorganicchemistry.comwikipedia.org However, the distribution is not equal. For most aldohexoses like D-glucose and D-mannose, the six-membered pyranose rings are thermodynamically more stable and therefore dominate in aqueous solutions. libretexts.org For instance, in an aqueous solution of D-mannose, the pyranose forms account for approximately 99% of the mixture, with the furanose forms and the open-chain structure present in only trace amounts. nih.govuni-muenster.de Specifically, D-mannose exists as about 65.5% α-D-mannopyranose and 34.5% β-D-mannopyranose. nih.gov

Significance of Furanose Structures in Biological and Synthetic Systems

Furanosides are also key components of the cell walls of various pathogens, including many bacteria and fungi. acs.org For example, the cell wall of Mycobacterium tuberculosis contains complex glycans like arabinogalactan (B145846) and lipoarabinomannan, which are rich in sugars in their furanose form, specifically galactofuranose and arabinofuranose. acs.org These structures are often essential for the viability of the organisms, making the enzymes involved in their synthesis attractive targets for therapeutic intervention.

From a synthetic chemistry perspective, the construction of furanosidic linkages presents unique challenges compared to pyranosides. The inherent flexibility of the five-membered ring and the stereochemical control required to form specific anomers, particularly the less stable 1,2-cis linkage, make their synthesis complex. nih.govrsc.orgchinesechemsoc.org Consequently, significant research has been dedicated to developing novel and efficient methods for preparing furanoside building blocks and synthesizing furanose-containing oligosaccharides and glycoconjugates for glycobiological studies. acs.org

Historical Context of alpha-D-Mannofuranose Research

The study of furanose structures dates back to the early 20th century, a pivotal period in carbohydrate chemistry. numberanalytics.com The realization that sugars could exist in cyclic forms other than the previously assumed six-membered rings was a significant breakthrough. Early research by chemists like Haworth and Hudson established the foundational concepts of pyranose and furanose rings.

Research specifically into mannose and its isomers has been ongoing for over a century. The name "mannose" itself is derived from "manna," the substance described in the Bible, from which the sugar alcohol mannitol (B672) was first isolated. wikipedia.org While the pyranose form of mannose has been studied extensively due to its prevalence, the furanose form, including this compound, has gained attention primarily for its role as a structural component and a synthetic intermediate.

The development of advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, has been crucial in definitively identifying and characterizing the different isomeric forms of mannose, including the transient furanose structures. Much of the contemporary research on this compound is driven by its presence in natural products and its utility as a precursor for synthesizing complex molecules and modified monosaccharides, such as 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, a common protected intermediate in organic synthesis. nih.gov The synthesis of derivatives like 2,3-O-Carbonyl-α-D-mannofuranose highlights the ongoing exploration of its unique chemical reactivity. synthose.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B3051858 alpha-D-mannofuranose CAS No. 36574-21-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWPBAENSWJCB-DVKNGEFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36574-21-7
Record name alpha-D-Mannofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036574217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-MANNOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40W8XK4KN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization Strategies of Alpha D Mannofuranose

Methodologies for Stereoselective Synthesis of alpha-D-Mannofuranose

The controlled synthesis of α-D-mannofuranose glycosides relies on a suite of stereoselective methods. These techniques are designed to favor the formation of the α-anomer, which is often the desired stereoisomer for specific biological applications.

Glycosidation Reactions

Glycosidation is a fundamental process for forming the glycosidic bond that links a carbohydrate to another molecule. The stereochemical outcome of this reaction is highly dependent on the chosen methodology.

The Helferich method is a classic approach to glycosylation that has been adapted for the synthesis of α-D-mannofuranosides. researchgate.net This reaction typically involves the use of a protected mannose derivative, often in its furanose form, which is then reacted with an alcohol in the presence of a promoter. researchgate.net For instance, the glycosylation of D,L-alpha-tocopherol with a protected form of D-mannose has been accomplished using the Helferich method with p-toluenesulfonic acid as a promoter in a toluene (B28343) environment. researchgate.net This particular synthesis yielded both DL-α-tocopheryl-α-D-mannofuranoside and its corresponding mannopyranoside isomer. researchgate.net The initial step in such a synthesis can involve the peracetylation of D-mannose to produce penta-O-acetyl-α-D-mannofuranose, which then serves as the glycosyl donor. researchgate.net

Modern glycosylation methods often rely on the activation of the anomeric center to facilitate nucleophilic attack by an acceptor molecule. A variety of activating groups can be installed at the anomeric position of the mannofuranose ring.

One strategy involves the use of glycosyl halides, such as bromides, which can be activated by a promoter. nih.gov The stereochemical outcome can be influenced by neighboring group participation from a protecting group at the C-2 position. beilstein-journals.org For example, a participating group at C-2 can lead to the formation of a 1,2-trans-glycoside. nih.gov

Another approach is the use of glycosyl imidates, such as trichloroacetimidates. mdpi.com These donors are activated by a Lewis acid, like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the glycosidic bond. orientjchem.org For instance, 2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose has been used as a glycosyl donor in the presence of TMSOTf to synthesize mannofuranoside derivatives. orientjchem.org

Palladium-catalyzed reactions have also emerged as a powerful tool for C-glycoside synthesis, where the anomeric carbon is directly bonded to a carbon atom of the aglycone. rsc.org These methods can offer high stereoselectivity, often favoring the α-anomer due to steric hindrance. rsc.org

Enzymatic methods offer a highly specific and stereoselective alternative for the synthesis of glycosides. mdpi.com Glycosidases and glycosyltransferases are the two main classes of enzymes used for this purpose. While glycosidases can be used for transglycosylation reactions, they may also hydrolyze the product. mdpi.com To overcome this, engineered enzymes called glycosynthases have been developed. These mutants can catalyze the formation of a glycosidic bond but are incapable of hydrolysis, leading to higher yields of the desired glycoside. mdpi.com

For example, a cell-free particulate system from Mycobacterium smegmatis has been shown to catalyze the transfer of mannose from GDP-mannose to an acceptor, demonstrating the potential of enzymatic systems for mannoside synthesis. nih.gov The production of GDP-fucose from D-mannose can also be achieved through an enzymatic cascade, highlighting the utility of enzymes in creating activated sugar donors for glycosylation reactions. google.com

Anomeric Activation Strategies for Glycoside Formation

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential tools in carbohydrate synthesis, allowing for the selective modification of specific hydroxyl groups while others are masked. wikipedia.org The choice of protecting group can significantly influence the reactivity and stereoselectivity of subsequent reactions. nih.gov

Isopropylidene groups are commonly used to protect diol functionalities in carbohydrates, forming cyclic ketals. nsf.govrsc.org In the case of D-mannose, it can be reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. aip.orgsid.ir This diacetonide derivative is a versatile intermediate, leaving the anomeric hydroxyl group free for glycosylation or other modifications. cymitquimica.comchemimpex.comdeyerchem.com

The formation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose is a key step in the synthesis of various complex molecules. For example, it has been used as a starting material for the synthesis of ovalicin, a potent anti-angiogenesis inhibitor. nih.gov The synthesis of this protected mannofuranose is typically achieved by reacting D-mannose with anhydrous acetone and a catalytic amount of sulfuric acid. aip.org

The isopropylidene groups can be selectively removed under acidic conditions to reveal the hydroxyl groups. This allows for a stepwise deprotection and further functionalization of the mannose scaffold. For instance, treatment of a di-O-isopropylidene protected mannofuranoside with acetic acid can lead to the removal of the acetal (B89532) groups. nih.gov

The table below summarizes some key intermediates and products in the synthesis of α-D-mannofuranose derivatives.

Compound NameMolecular FormulaStarting MaterialKey ReagentsReference
2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseC12H20O6D-MannoseAcetone, Sulfuric Acid aip.org
DL-α-tocopheryl-α-D-mannofuranosideNot specifiedPenta-O-acetyl-α-D-mannofuranose, D,L-alpha-tocopherolp-toluenesulfonic acid researchgate.net
2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranoseNot specified2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseTrichloroacetonitrile (B146778) orientjchem.org
OvalicinC16H24O52,3:5,6-di-O-isopropylidene-α-D-mannofuranoseMultiple steps nih.gov
Regioselective Functionalization via Protected Intermediates

The cornerstone of selective carbohydrate chemistry lies in the use of protecting groups, which temporarily block certain hydroxyl groups, thereby directing reactions to specific sites. In the case of this compound, this strategy is paramount for achieving regioselectivity.

A common approach involves the formation of cyclic acetals and ketals, which can selectively protect diol systems. For instance, the reaction of D-mannose can lead to the formation of 2,3:5,6-di-O-isopropylidene-α/β-D-mannofuranose, leaving the anomeric hydroxyl group unprotected and available for subsequent reactions. nsf.gov This di-O-isopropylidene protected intermediate is a versatile building block, as the differential stability of the two ketal rings offers opportunities for further selective manipulations. nsf.gov

Organoboron compounds have also emerged as powerful tools for the regioselective functionalization of unprotected carbohydrates. Boronic acids can form cyclic esters with diols, effectively protecting them and attenuating the nucleophilicity of the bound hydroxyl groups. This allows for selective reactions at the remaining free hydroxyl positions. scholaris.ca For mannopyranosides, it has been noted that protection of the 6-OH group is often necessary before the formation of a boronic ester to guide the regioselectivity. scholaris.ca

Another strategy involves the regioselective acylation or benzoylation. While direct regioselective benzylation is rare, ester protecting groups are widely used due to the efficiency of acylation reactions. nsf.gov The reactivity of the different hydroxyl groups can be subtly influenced by reaction conditions and reagents, allowing for a degree of selective protection.

The following table summarizes key protected intermediates of D-mannose useful for regioselective functionalization:

IntermediateProtecting Group(s)Free Hydroxyl(s)Reference
2,3:5,6-di-O-isopropylidene-D-mannofuranoseTwo isopropylidene groupsAnomeric (C1) nsf.gov
2,3-O-benzylidene-1,6-anhydro-β-D-mannopyranoseBenzylidene acetalC4
4-methoxybenzylidene acetal derivative4-methoxybenzylidene acetalC2, C3, C4 (with selectivity)
Orthogonal Protecting Group Strategies

Orthogonal protecting groups are a class of protectors that can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. ntnu.no This strategy is fundamental to the multi-step synthesis of complex carbohydrates, allowing for the sequential unmasking and reaction of different hydroxyl groups.

In the context of this compound synthesis and derivatization, an orthogonal approach might involve the use of:

Silyl (B83357) ethers (e.g., TBDMS): Removable with fluoride (B91410) ions (e.g., TBAF).

Benzyl (B1604629) ethers (Bn): Cleaved by hydrogenolysis (e.g., H₂/Pd-C).

Acetyl esters (Ac): Removed under basic conditions (e.g., NaOMe in MeOH).

p-Methoxybenzyl (PMB) ethers: Cleaved by oxidation (e.g., DDQ or CAN).

The strategic installation of these groups allows for a planned sequence of reactions. For example, a silyl group could protect the primary C-6 hydroxyl, a benzyl group could protect the C-2 and C-3 hydroxyls, and an acetyl group could be at the anomeric position. Each of these can be selectively removed to allow for functionalization at a specific site. The development of one-pot protection and protection-glycosylation strategies has further streamlined the synthesis of orthogonally protected building blocks.

Synthesis of Key Precursors and Intermediates

The synthesis of stable, activated precursors is a critical step for the subsequent use of this compound in more complex constructions, such as glycoconjugates.

Penta-O-acetyl-alpha-D-mannofuranose is a key intermediate where all hydroxyl groups are protected by acetyl groups. This renders the sugar soluble in organic solvents and provides a stable form for storage and handling. One reported synthesis involves the peracetylation of D-mannose in the cold. researchgate.netresearchgate.net Another method involves the glycosidation of D-mannose with n-octanol, followed by acetolysis and peracetylation. researchgate.net The alpha-furanose isomer must then be carefully purified from the pyranose form, often through repeated crystallization. researchgate.net

A general method for the acetylation of sugars involves the use of acetic anhydride (B1165640) with a catalyst. thepharmstudent.com For example, D-glucose can be acetylated using acetic anhydride and a small amount of perchloric acid, maintaining the temperature below 35°C. thepharmstudent.com A similar principle can be applied to D-mannose to obtain the peracetylated product.

Glycosyl trichloroacetimidates are highly effective glycosyl donors due to their high reactivity and the stereocontrolling properties of the trichloroacetimidate (B1259523) group. The synthesis of 1-O-trichloroacetamidyl-α-D-mannofuranose derivatives typically starts from a protected mannofuranose with a free anomeric hydroxyl group.

For example, 2,3,5,6-di-O-isopropylidene-α-D-mannofuranose can be treated with trichloroacetonitrile in the presence of a base, such as 1,8-Diazabicycloundec-7-ene (DBU), to yield the corresponding 1-O-trichloroacetimidate donor, 2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose. orientjchem.orgresearchgate.net Similarly, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranose can be converted to its trichloroacetimidate derivative by reacting it with trichloroacetonitrile and DBU. uni-lj.si These activated donors are then ready for glycosylation reactions.

Preparation of Penta-O-acetyl this compound

Advanced Derivatization of this compound

The functionalized this compound precursors can be used to construct more complex molecules with potential biological significance.

Glycoconjugates are molecules in which a carbohydrate moiety is covalently linked to a non-carbohydrate part, such as a lipid, protein, or other small molecule. The synthesis of this compound-containing glycoconjugates often utilizes the activated donors described previously.

A notable example is the synthesis of DL-α-tocopheryl-α-D-mannofuranoside. researchgate.netresearchgate.net In this synthesis, penta-O-acetyl-α-D-mannofuranose is used as the glycosyl donor and is coupled with DL-α-tocopherol (Vitamin E) using the Helferich glycosylation method, with p-toluenesulfonic acid as a promoter in toluene. researchgate.netresearchgate.net The resulting glycoconjugate is then deprotected via Zemplen saponification. researchgate.net

Another strategy employs 1-O-trichloroacetimidate donors. For instance, 2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose has been used to glycosylate various acceptors, including heterocyclic moieties like 7-(2-hydroxyethoxy)-4-methyl coumarin (B35378) and vanillin. orientjchem.org These glycosylation reactions are typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), in an anhydrous solvent like dichloromethane. orientjchem.org

"Click" chemistry has also been employed for the synthesis of glycoconjugates. An O-propargyl derivative of mannofuranose, such as 2,3;5,6-di-O-isopropylidine-1-O-propargyl-α-D-mannofuranose, can be synthesized and then coupled with an azido-functionalized molecule (e.g., 9-epi-9-azido-9-deoxycinchonidine) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The following table provides examples of synthesized this compound glycoconjugates:

GlycoconjugateMannofuranose PrecursorAglyconeCoupling MethodReference
DL-α-tocopheryl-α-D-mannofuranosidePenta-O-acetyl-α-D-mannofuranoseDL-α-tocopherolHelferich glycosylation researchgate.netresearchgate.net
7-O-ethoxy-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl)-4-methyl-coumarin2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose7-(2-hydroxyethoxy)-4-methyl coumarinTMSOTf-promoted glycosylation orientjchem.org
3-O-methoxy-4'-O-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl) benzoic acid2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranoseVanillinTMSOTf-promoted glycosylation orientjchem.org
Cinchonidine-mannofuranose conjugate2,3;5,6-di-O-isopropylidine-1-O-propargyl-α-D-mannofuranose9-epi-9-azido-9-deoxycinchonidineCuAAC "Click" Chemistry nih.gov

Formation of Glycoconjugates

Glycosylated Lipid Derivatives

The synthesis of glycosylated lipids, such as tocopheryl mannosides, demonstrates a method to enhance the utility of lipophilic molecules. One reported synthesis involves the creation of DL-α-tocopheryl-α-D-mannofuranoside. researchgate.netresearchgate.net This process begins with the preparation of penta-O-acetyl-α-D-mannofuranose. researchgate.net The glycosylation is then achieved using the Helferich method, where the peracetylated mannofuranose is reacted with DL-α-tocopherol in a toluene environment, utilizing p-toluenesulfonic acid as a catalyst. researchgate.netresearchgate.net The final glycoconjugate is obtained after a Zemplen saponification reaction and purification via column chromatography on silica (B1680970) gel. researchgate.net The structures of the resulting glycoconjugates, both in their native and reacetylated forms, have been confirmed through 1H and 13C NMR spectroscopy. researchgate.net

Glycosylated Small Molecules for Research Applications

Glycosylation is a powerful tool for modifying small molecules to improve their properties for research applications, such as enhancing water solubility or enabling targeted delivery. creative-biolabs.com Both chemical and enzymatic methods are employed for this purpose. creative-biolabs.comnih.gov

Chemical glycosylation strategies can involve the use of glycosyl halides or click chemistry to attach sugar moieties to small molecules containing hydroxyl, amine, or thiol groups. creative-biolabs.com An example of creating a specialized small molecule is the synthesis of C-ferrocenyl glycosides. A palladium-catalyzed stereoselective C-H glycosylation method has been developed to produce bis-C-ferrocenyl glycosides from various glycosyl chlorides, including D-mannofuranose, with high yields and stereoselectivity. researchgate.net

Enzymatic glycosylation offers high regio- and stereospecificity under mild conditions, which is particularly advantageous for sensitive molecules. creative-biolabs.com Glycosyltransferases and glycosidases are used to construct or modify sugar chains on various scaffolds. creative-biolabs.com The development of low-cost, stable small molecules that can mimic the function of larger biomolecules, such as growth factors, highlights the potential of chemically synthesized small molecules in industrial and research applications. thecultivatedb.com For instance, a class of guanylhydrazone-based small molecules has been shown to be a stable and cost-effective replacement for basic fibroblast growth factor (bFGF) in cell culture media. thecultivatedb.com

Synthesis of Thio-Mannofuranose Derivatives

The introduction of sulfur into the mannofuranose structure creates thio-analogs with unique chemical properties, making them valuable intermediates for further chemical synthesis.

Regioselective Introduction of Sulfur Functionalities

A highly efficient and regioselective method for introducing a sulfur functionality at the C-6 position of mannofuranose has been developed. nih.gov This method involves the nucleophilic opening of a 5,6-cyclic sulfate (B86663) precursor with a thiolate anion. nih.govresearchgate.net The reaction is characterized by its high yields, typically between 70-95%, and rapid reaction times of 10-15 minutes. nih.gov This approach allows for the synthesis of various 6-S-alkyl and 6-S-glycosyl-6-thio-d-mannofuranose derivatives. nih.gov Subsequent acidic hydrolysis of the intermediate acyclic sulfate yields the final 6-S-alkylated product. nih.gov

Application of Cyclic Sulfate Precursors

Cyclic sulfates are versatile intermediates in carbohydrate chemistry, enabling the regioselective introduction of various functional groups. google.com In the synthesis of thio-mannofuranose derivatives, a 5,6-cyclic sulfate of a protected mannofuranose serves as a key precursor. nih.govnih.gov For example, methyl 2,3-O-isopropylidene-alpha-D-mannofuranoside 5,6-sulfate can be used as a starting material. nih.gov The methodology has been successfully applied to synthesize complex structures such as methyl 2,3-O-isopropylidene-6-S-(2,3,4,6-tetra-O-acetyl-beta-d-glucopyranosyl)-6-thio-alpha-d-mannofuranoside and 2,3-O-isopropylidene-6-S-(1,2:3,4-di-O-isopropylidene-alpha-d-galactopyranos-6-yl)-6-thio-alpha-d-mannofuranose. nih.gov

Polymerization of this compound-Based Monomers

Glycopolymers derived from this compound are of significant interest for applications ranging from biomaterials to drug delivery systems, owing to their biocompatibility and specific recognition properties.

Free-Radical Polymerization Techniques

Free-radical polymerization is a common and effective technique for synthesizing glycopolymers from mannofuranose-based monomers. sid.irresearchgate.net This involves the creation of vinyl saccharide glycomonomers from protected this compound derivatives. sid.ir For instance, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose can be reacted with acryloyl chloride or methacryloyl chloride to form polymerizable monomers like 1-O-acryloyl-2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside. sid.irnih.gov

The homopolymerization of these monomers is typically initiated by a free-radical initiator, such as benzoyl peroxide, at elevated temperatures. sid.ir Another approach is surfactant-free emulsion polymerization, where a mannofuranose-based co-monomer, like 1-O-(2′-hydroxy-3′-acryloyloxypropyl)-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, is polymerized with another monomer, such as 2-hydroxyethylmethacrylate (HEMA), to form nanoparticles. tandfonline.com These polymerization techniques allow for the synthesis of a variety of glycopolymers with controlled structures and properties. sid.irresearcher.life

Enzymatic Polymerization Methods

Enzymatic polymerization offers a powerful route for the synthesis of polysaccharides with well-defined structures under mild conditions. jst.go.jp In the context of mannose, enzymes such as mannoside phosphorylases and mannan (B1593421) synthases are pivotal. frontiersin.orgresearchgate.net Mannans, which are polymers of mannose, are biosynthesized from Guanosine (B1672433) diphosphate (B83284) mannose (GDP-mannose), which serves as the substrate for mannosyltransferase enzymes. wikipedia.org

Glycoside phosphorylases (GPs) catalyze the reversible breakdown of glycosidic linkages, producing a glycosyl-phosphate. nih.gov This reversible nature allows for the synthesis of glycosidic bonds in a process called reverse phosphorolysis, where a glycosyl-phosphate acts as the sugar donor. nih.gov For instance, mannoside phosphorylases from the GH130 family can catalyze the reversible conversion of β-mannosides to mannose and α-D-mannose 1-phosphate. researchgate.netnih.gov Research has demonstrated that a thermoactive glycoside phosphorylase from Thermotoga maritima can be used for the in vitro synthesis of pure β-1,4-mannan from α-D-mannose 1-phosphate and a mannohexaose (B1377487) primer at 60 °C. researchgate.net This enzymatic approach overcomes challenges associated with the chemical polymerization of mannosyl residues, such as steric hindrance. researchgate.net

Furthermore, α-glucan phosphorylases, which typically use α-D-glucose 1-phosphate as a donor, have shown some substrate promiscuity. jst.go.jp A thermostable α-glucan phosphorylase from Aquifex aeolicus VF5 has been found to catalyze successive α-mannosylations using α-D-mannose 1-phosphate as the glycosyl donor, producing nonnatural oligosaccharides with α-(1→4)-linked mannose residues. jst.go.jpoup.com

In plants, the biosynthesis of heteromannan (a polymer of glucose and mannose) is carried out by Golgi-localized glycosyltransferases from the Cellulose Synthase-Like A (CSLA) family, which use GDP-mannose as a substrate to elongate the polysaccharide backbone. pnas.orgpnas.org

Table 1: Enzymes in Mannan Synthesis (This table is interactive. Click on the headers to sort.)

Preparation of Mannose-Based Polymeric Nanoparticles

Mannose-based polymeric nanoparticles can be synthesized by incorporating a mannose-functionalized monomer into a polymerization reaction. researchgate.net A successful strategy involves the synthesis of a novel mannose-containing monomer, which is then copolymerized to form nanoparticles. researchgate.netresearchgate.net

One specific example is the creation of poly(HEMA-Man-OPA) nanoparticles. researchgate.net The synthesis begins with the preparation of the functional co-monomer, 1-O-(2′-hydroxy-3′-acryloyloxypropyl)-2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (Man-OPA). researchgate.netresearchgate.net This is achieved by reacting 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose (also known as diacetone-D-mannose) with epichlorohydrin, followed by ring-opening of the resulting epoxy with acrylic acid. researchgate.net

The nanoparticles are then formed using surfactant-free emulsion polymerization. researchgate.netnih.gov This method involves using 2-hydroxyethylmethacrylate (HEMA) as the primary monomer and Man-OPA as the co-monomer. researchgate.net The polymerization is typically carried out in an aqueous solution with a stabilizer and an initiator. wikipedia.org For instance, polyvinyl alcohol (PVA) can be used as a stabilizer and potassium persulfate (KPS) as the initiator. wikipedia.org The resulting poly(HEMA-Man-OPA) nanoparticles are spherical and can be used in applications such as affinity separation of mannose-binding proteins like Concanavalin A. researchgate.netresearchgate.net

Table 2: Components for Poly(HEMA-Man-OPA) Nanoparticle Synthesis (This table is interactive. Click on the headers to sort.)

Carbon-Glycoside (C-Glycoside) Synthesis

C-Glycosides are a significant class of carbohydrate mimetics where the anomeric oxygen atom is replaced by a carbon atom. chinesechemsoc.orgrsc.org This C-C bond makes them resistant to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, a desirable trait for therapeutic applications. nih.gov However, the stereoselective synthesis of C-glycosides remains a considerable challenge in organic chemistry. chinesechemsoc.orgrsc.org The development of catalytic methods, particularly those using transition metals, has become a powerful tool for constructing the anomeric C-C bond with high efficiency and stereocontrol. rsc.orgnih.gov

Palladium-Catalyzed C1-Ketonylation

A recently developed strategy for C-glycoside synthesis is the excited-state palladium-catalyzed α-selective C1-ketonylation. nih.govchinesechemsoc.org This method allows for the synthesis of C-alkyl glycosides from readily available 1-bromosugars and silyl enol ethers. rsc.org The reaction is notable for its excellent α-selectivity, mild conditions, and tolerance of a wide range of functional groups. chinesechemsoc.orgrsc.org

In a specific application of this methodology, a D-mannofuranose derivative was reacted under the standard conditions, which include a palladium catalyst like Pd(PPh₃)₄, a ligand such as Xantphos, and irradiation with blue LEDs. nih.govchinesechemsoc.orgchinesechemsoc.org The reaction proceeded smoothly to generate the desired α-C-ketonylated product in 95% yield with complete α-selectivity. nih.govchinesechemsoc.org Mechanistic studies suggest the reaction proceeds through a radical pathway. rsc.org The resulting α-ketonylated sugars are versatile intermediates that can be used to synthesize other valuable C-glycosides. chinesechemsoc.orgrsc.org

Table 3: Reaction Details for Palladium-Catalyzed C1-Ketonylation of a D-Mannofuranose Derivative (This table is interactive. Click on the headers to sort.)

Stereoselective Approaches to C-Glycosides

Achieving high stereoselectivity at the anomeric center is a primary goal in C-glycoside synthesis. nih.gov Several modern catalytic methods have been developed that show excellent stereocontrol, often proceeding through radical intermediates which can favor the formation of one anomer. rsc.orgnih.gov

Iron-Catalyzed Reductive Cross-Coupling: An earth-abundant iron-based catalyst can be used to generate glycosyl radicals from glycosyl chlorides. researchgate.net These radicals then undergo C-C bond formation under mild reductive conditions. researchgate.net This method has been applied to a D-mannofuranose derivative, successfully producing the C-glycoside product as a single α-anomer. researchgate.net The reaction demonstrates how non-precious metals can be used for stereoselective C-glycoside synthesis. researchgate.net

Palladium-Catalyzed Reactions: Beyond the C1-ketonylation mentioned previously, other palladium-catalyzed reactions have proven effective. For instance, a Pd-catalyzed stereoselective dual C-H bond glycosylation of ferrocenyl amides with glycosyl chlorides showed that D-mannofuranose was a competent reaction partner, delivering the product with high α-selectivity. rsc.org This selectivity is likely influenced by steric hindrance. rsc.org

Visible-Light-Promoted Desulfurative Glycosylation: A protocol utilizing visible light without an external photocatalyst has been developed to synthesize C-glycosides from stable glycosyl thiols. researchgate.netresearchgate.net In this method, the glycosyl thiol is activated in situ with pentafluoropyridine. researchgate.net The process triggers a glycosyl radical cascade to form the C-glycoside. researchgate.net When applied to a D-mannofuranose-derived thiol, the corresponding C-alkyl glycoside was formed as a single α-isomer in a synthetically useful yield. researchgate.net This approach is noted for its high stereoselectivity and operational simplicity. researchgate.net

Table of Mentioned Compounds

(This table is interactive. Click on the headers to sort.)

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization of alpha-D-Mannofuranose and its Derivatives

Spectroscopic techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural analysis of carbohydrates like this compound in solution. researchgate.net It provides data on the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H and ¹³C NMR spectra of this compound and its derivatives exhibit characteristic signals that allow for the assignment of each proton and carbon atom in the molecule. For instance, in the ¹H NMR spectrum of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in CDCl₃, the anomeric proton (H-1) appears as a singlet at 5.36 ppm. acs.org Other key signals include a doublet of doublets for H-2 at 4.79 ppm and a doublet for H-3 at 4.59 ppm. acs.org The chemical shifts and coupling patterns are fundamental for confirming the furanose ring structure and the alpha configuration at the anomeric center.

Complete assignment of all ¹H and ¹³C signals, even for the less abundant furanose forms in an equilibrium mixture with pyranose forms, can be achieved through a combination of 1D and 2D NMR experiments. The anomeric protons of furanoses typically resonate in a distinct region of the ¹H spectrum, between 4.07 ppm and 5.49 ppm, which helps in their identification.

Interactive Table: ¹H NMR Chemical Shifts for 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose in CDCl₃ acs.org

ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
H-15.36s
H-24.79dd3.6, 5.9
H-34.59d5.9
H-44.39ddd5.4, 5.5, 7.1
H-54.16dd3.6, 7.1
H-6a, H-6b4.05m
OH3.40br s
CH₃1.45, 1.44, 1.36, 1.31s

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic of the anomeric configuration.

NMR parameters such as vicinal proton-proton coupling constants (³JHH) and nuclear Overhauser effects (NOE) are invaluable for determining the preferred conformation of the furanose ring and the orientation of its substituents. The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as twist (T) or envelope (E) forms.

The anomeric configuration (α or β) is a critical structural feature of carbohydrates. creative-proteomics.com NMR spectroscopy provides several reliable methods for its determination. The chemical shift of the anomeric proton (H-1) is a primary indicator; α-anomers generally resonate at a lower field (higher ppm) than their β-counterparts. creative-proteomics.com

Additionally, the magnitude of the vicinal coupling constant between H-1 and H-2 (³J(H1,H2)) is stereochemically dependent. In furanose systems, this relationship is more complex than in pyranoses, but it remains a useful parameter. The one-bond carbon-proton coupling constant (¹J(C1,H1)) is also diagnostic, with values typically being larger for α-anomers. The configuration of the anomeric center can be definitively established through these NMR parameters.

Conformational Studies via NMR Parameters

Vibrational Spectroscopy (e.g., FTIR)

The "fingerprint" region, typically from 950 to 1200 cm⁻¹, contains a complex series of bands arising from C-O and C-C stretching and C-O-H bending vibrations, which are highly characteristic of the specific carbohydrate structure. researchgate.net For instance, the FTIR spectrum of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose shows characteristic peaks at 3500, 3450, 3000, 2950, 2900, 1375, and 1075 cm⁻¹. acs.org The bands around 1100-1000 cm⁻¹ are often associated with the C-O-C asymmetric stretching of the furanose ring. The interval between 600 and 950 cm⁻¹ can be used to distinguish between pyranose and furanose rings and to characterize the anomers. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound. When coupled with fragmentation techniques, it can also offer structural insights.

For this compound derivatives, such as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, electron ionization mass spectrometry (EI-MS) can be used. mdpi.comresearchgate.net The fragmentation pattern is key to identification. Common fragmentation pathways for such protected monosaccharides include the loss of a methyl group (resulting in an [M-15]⁺ ion) or cleavage of the isopropylidene groups. mdpi.comresearchgate.net For example, ions at m/z 245, 187, and 127 are predicted primary ions for di-O-isopropylidene protected mannofuranose, corresponding to losses of methyl, acetone (B3395972), and other fragments. mdpi.com High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which in turn can be used to deduce the elemental formula of the molecule and its fragments. rsc.org

Electron Impact Mass Spectrometry (EI-MS) Fragmentation Studies

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for structural analysis, although its application to underivatized monosaccharides like this compound is limited due to their low volatility. Consequently, studies are typically performed on more volatile derivatives, such as those protected with isopropylidene groups (acetals). The fragmentation patterns observed provide significant clues to the parent structure.

For derivatives like 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, the molecular ion peak is often weak or absent. researchgate.net A common and diagnostically significant fragmentation pathway is the loss of a methyl group (CH₃) from one of the isopropylidene protectors, resulting in a prominent peak at [M-15]⁺. researchgate.netresearchgate.net This [M-CH₃]⁺ ion is often used to determine the molecular mass of the compound. researchgate.net

Another key fragmentation event involves the homolytic fission of the C4-C5 bond in the furanose ring. researchgate.net This cleavage leads to the formation of stable oxocarbenium ions. For instance, the fragmentation of di-O-isopropylidene mannofuranose derivatives can produce a characteristic ion with an m/z of 101, corresponding to the 2,2-dimethyl-1,3-dioxolan-4-ylium cation, which is stabilized by α-oxy resonance. researchgate.net The relative abundance of fragment ions can be correlated with their stability, providing insights into the different electronic and steric effects that favor certain fragmentation pathways. researchgate.net

Computational methods can be employed to calculate the formation enthalpies of potential fragments, helping to rationalize the observed mass spectra. mdpi.com The activation energies for various fragmentation pathways can be calculated to predict which bonds are most likely to break upon electron impact. mdpi.com

Table 1: Characteristic EI-MS Fragments for Di-O-isopropylidene-α-D-mannofuranose Derivatives

m/z Value Proposed Fragment Ion Description of Loss Reference
[M-15][C₁₁H₁₇O₆]⁺Loss of a methyl radical (•CH₃) from an isopropylidene group. researchgate.netresearchgate.net
101[C₅H₉O₂]⁺Cleavage of the C4-C5 bond, forming a stabilized dioxolanyl-type cation. researchgate.net

Advanced Computational Structural Studies

Computational chemistry provides indispensable tools for understanding the three-dimensional structure, electronic properties, and reactivity of molecules like this compound at an atomic level.

Quantum Mechanical Calculations for Conformational Space

The five-membered furanose ring of this compound is not planar but exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" (E) and "twist" (T) forms. Quantum mechanical (QM) calculations, such as ab initio and density functional theory (DFT) methods, are crucial for mapping the potential energy surface and identifying the most stable conformers. rsc.org

While gas-phase calculations can accurately predict conformations determined by intramolecular forces like hydrogen bonding, these may not be directly relevant to the molecule's shape in a polar solvent like water, where intermolecular interactions dominate. rsc.org For derivatized forms, such as 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, NMR studies combined with computational analysis have shown that the furanose ring preferentially adopts a "skew conformation". researchgate.net

A significant application of computational modeling is in understanding enzyme-substrate interactions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) metadynamics simulations have been used to explore the conformational free energy landscape of mannosides bound to the active site of enzymes like GH125 α-mannosidases. nih.gov These studies predicted that the mannoside substrate, upon binding, distorts from its solution conformation into a high-energy OS₂ (skew-boat) conformation. nih.gov This prediction was subsequently confirmed by X-ray crystallography of an enzyme-substrate complex, demonstrating the predictive power of these computational approaches. nih.gov The calculations revealed that the enzyme active site stabilizes this specific, otherwise unfavorable, conformation to position the substrate for catalysis. nih.gov

Table 2: Computationally Predicted Conformations for Mannosides

System Computational Method Predicted Conformation Significance Reference
Mannoside in GH125 enzymeQM/MM MetadynamicsOS₂ (skew-boat)Pre-activation of the substrate for enzymatic hydrolysis. nih.gov
2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseNMR analysis & calculationSkew conformation (C2 and C3 displaced)Describes the puckering of the derivatized furanose ring in solution. researchgate.net

Theoretical Investigations of Bonding and Electronic Structure

Theoretical calculations allow for a detailed analysis of the electronic structure and bonding within the this compound molecule. Methods like X-ray emission spectroscopy (XES), when combined with theoretical modeling, can probe the local electronic structure and chemical bonding around specific atoms. mdpi.com

Computational studies have been used to investigate how the bonding is altered upon ionization, as occurs in a mass spectrometer. researchgate.net For the radical cation of di-O-isopropylidene mannofuranose derivatives, semi-empirical calculations (e.g., RM1 method) have been used to determine bond lengths. researchgate.net These studies predicted that certain bonds, such as the C4-C5 bond, become elongated in the radical cation compared to the neutral molecule. researchgate.net This bond lengthening indicates a weakening of the bond, explaining why it is a preferential site for fragmentation in EI-MS. researchgate.net The positive charge in the molecular radical cation is not distributed evenly, leading to specific bonds becoming more labile. researchgate.net

Furthermore, ab initio molecular orbital calculations can be used to understand the fundamental electronic properties that govern the molecule's structure and reactivity. cdnsciencepub.com These calculations provide insights into orbital overlaps and electrostatic potentials, which are key to understanding stereoelectronic effects that influence conformation and reactivity. rsc.org

Modeling of Reaction Mechanisms

Computational modeling is a powerful asset for mapping the entire pathway of a chemical reaction, including the structures of transition states and intermediates. For monosaccharides, this includes modeling isomerization, degradation, and glycosylation reactions. nih.govlibretexts.orgresearchgate.net

A prime example is the elucidation of the enzymatic hydrolysis mechanism for mannosides by GH125 α-mannosidases. nih.gov QM/MM simulations have mapped the complete conformational itinerary for the reaction. nih.gov The modeling showed that the reaction proceeds from the initial OS₂ Michaelis complex through a B₂,₅ (boat) transition state, leading to a 1S₅ (skew-boat) intermediate. nih.gov This detailed pathway provides a step-by-step understanding of how the enzyme facilitates the cleavage of the glycosidic bond.

Modeling has also been applied to other reaction types. The Maillard reaction, a complex series of reactions between sugars and amino acids, has been studied by constructing reaction network models to identify and quantify the main reaction routes, such as sugar isomerization and degradation. nih.gov Similarly, the mechanisms of intramolecular reactions, like the hydrogen abstraction in certain mannofuranose derivatives to form bicyclic systems, can be investigated and rationalized through computational approaches. acs.org These models are essential for understanding reaction kinetics and predicting product formation under various conditions. researchgate.net

Enzymatic and Metabolic Pathways Involving Alpha D Mannofuranose

Biosynthesis and Interconversion of Mannose Isomers

The biosynthesis and interconversion of mannose isomers are central to its metabolic role. Mannose can be derived from dietary sources or synthesized endogenously from glucose. wikipedia.orgresearchgate.net The interconversion between different isomeric forms, including the pyranose and furanose rings, is a dynamic process. In aqueous solutions, D-mannose exists as an equilibrium mixture of its different isomers: α-D-mannopyranose (63.7%), β-D-mannopyranose (35.5%), α-D-mannofuranose (0.6%), and β-D-mannofuranose (0.2%). wikipedia.org

The metabolic entry of mannose typically begins with its phosphorylation. Furthermore, the interconversion between mannose and other hexoses, like fructose (B13574), is a key regulatory point in carbohydrate metabolism. researchgate.net For instance, mannose, glucose, and fructose can slowly interconvert in the presence of a weak base as they share an enediol intermediate. wikipedia.org This interconnectivity underscores the integration of mannose metabolism with central glycolytic and gluconeogenic pathways. wikipedia.org

Role of Kinases and Phosphomutases in Mannose Metabolism

Kinases and phosphomutases are pivotal enzymes that catalyze the phosphorylation and isomerization of mannose, respectively, preparing it for subsequent metabolic fates. These enzymatic activities are fundamental for directing mannose into pathways for energy production or the synthesis of activated sugar donors for glycosylation.

Hexokinase-Mediated Phosphorylation to Mannose-6-Phosphate (B13060355)

The initial step in the metabolism of free mannose is its phosphorylation to mannose-6-phosphate (M6P). wikipedia.org This reaction is predominantly catalyzed by hexokinase, the same enzyme responsible for phosphorylating glucose. nih.govresearchgate.net Hexokinase utilizes ATP as a phosphate (B84403) donor to phosphorylate mannose at the C-6 position. megazyme.commdpi.com

The phosphorylation of mannose by hexokinase is a critical entry point into cellular metabolism. numberanalytics.com Mannose phosphorylation is competitively inhibited by glucose, and conversely, glucose phosphorylation is competitively inhibited by mannose, with the inhibition constants (Ki) being similar to the Michaelis constants (Km) for the uninhibited reactions. nih.gov In human erythrocytes, the average mannose-phosphorylating activity is comparable to the glucose-phosphorylating activity. nih.gov The resulting mannose-6-phosphate can then be shunted into glycolysis or used for the synthesis of glycoconjugates. wikipedia.org

Table 1: Key Enzymes in Mannose Phosphorylation and Isomerization

Enzyme Gene Substrate Product Function
Hexokinase Various D-Mannose, ATP D-Mannose-6-Phosphate, ADP Phosphorylates mannose to enter metabolic pathways. nih.govmegazyme.com
Phosphomannose Isomerase (MPI) MPI Mannose-6-Phosphate Fructose-6-Phosphate (B1210287) Interconverts M6P and F6P, linking mannose metabolism to glycolysis. wikipedia.orgmybiosource.com
Phosphomannomutase 2 (PMM2) PMM2 Mannose-6-Phosphate Mannose-1-Phosphate Isomerizes M6P to M1P for GDP-mannose synthesis. medlineplus.govcdghub.com

Phosphomannose Isomerase (MPI) Activity

Phosphomannose isomerase (MPI), also known as mannose-6-phosphate isomerase (PMI), is a crucial enzyme that catalyzes the reversible interconversion of mannose-6-phosphate (M6P) and fructose-6-phosphate (F6P). wikipedia.orgnih.gov This reaction serves as a critical link between mannose metabolism and glycolysis. wikipedia.orgresearchgate.net By converting M6P to F6P, MPI allows mannose to be utilized as an energy source through the glycolytic pathway. wikipedia.org Conversely, it enables the synthesis of M6P from F6P, which is derived from glucose, providing a precursor for glycosylation reactions. nih.govnih.gov

MPI is a zinc-dependent enzyme. wikipedia.org The enzymatic mechanism involves the opening of the sugar ring, followed by a cis-enediol intermediate formation, and subsequent ring closure to form the isomeric product. wikipedia.org In humans, this process is thought to involve a hydrogen transfer mediated by specific amino acid residues within the active site. wikipedia.org The enzyme is inhibited by compounds such as erythrose-4-phosphate and mannitol-1-phosphate. wikipedia.org Deficiencies in MPI activity lead to a congenital disorder of glycosylation known as CDG-Ib, which can cause severe health problems, including protein-losing enteropathy. mybiosource.com

Phosphomannomutase (PMM2) Functions

Phosphomannomutase 2 (PMM2) is an essential enzyme in mannose metabolism that catalyzes the conversion of mannose-6-phosphate (M6P) to mannose-1-phosphate (M1P). medlineplus.govcdghub.com This isomerization is a critical step in the pathway leading to the synthesis of activated mannose donors required for glycosylation. hmdb.ca The PMM2 gene provides the instructions for making this enzyme, which plays a vital role in the early steps of N-linked glycosylation. medlineplus.gov

The reaction catalyzed by PMM2 involves the intramolecular transfer of a phosphate group from the C-6 to the C-1 position of the mannose sugar. cdghub.com The product, mannose-1-phosphate, is the direct precursor for the synthesis of GDP-mannose. medlineplus.govcdghub.com Mutations in the PMM2 gene that reduce enzyme activity are the cause of PMM2-congenital disorder of glycosylation (PMM2-CDG), also known as CDG-Ia. medlineplus.govcdghub.com This is the most common type of congenital disorder of glycosylation and is characterized by a wide range of severe symptoms due to the impaired glycosylation of numerous proteins. medlineplus.govglycomine.com The reduced activity of PMM2 leads to a shortage of mannose-1-phosphate and consequently, a lack of GDP-mannose, which disrupts the normal assembly of oligosaccharide chains on proteins. medlineplus.gov

Glycosyltransferase Reactions and Glycoconjugate Assembly

Glycosyltransferases are a large family of enzymes responsible for the synthesis of complex carbohydrates by transferring monosaccharide units from an activated donor substrate to an acceptor molecule. nih.gov In the context of mannose metabolism, glycosyltransferases utilize activated mannose, primarily GDP-mannose, to build the glycan portions of glycoproteins and other glycoconjugates. nih.govcreative-enzymes.com This assembly process is crucial for a wide array of biological functions, including protein folding, cell signaling, and immune responses. mdpi.comresearchgate.net

D-Mannose-1-Phosphate Guanylyltransferase Activity

D-mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase, is a key enzyme that catalyzes the synthesis of GDP-mannose from mannose-1-phosphate (M1P) and guanosine (B1672433) triphosphate (GTP). creative-enzymes.comuniprot.org This reaction is a committed step in the pathway for the incorporation of mannose into glycoconjugates. creative-enzymes.com GDP-mannose serves as the primary activated donor of mannose for most glycosylation reactions in eukaryotes. creative-enzymes.com

The enzyme is a member of the nucleotidyltransferase family and its activity is essential for the production of N-linked and C-linked glycans, glycosylphosphatidylinositol (GPI) anchors, and other mannose-containing structures. creative-enzymes.com In some organisms, like Pseudomonas aeruginosa, this enzyme is part of a bifunctional protein that also possesses phosphomannose isomerase activity. nih.gov The catalytic activity of D-mannose-1-phosphate guanylyltransferase often requires the presence of a divalent cation. creative-enzymes.com The product, GDP-mannose, is subsequently used by various mannosyltransferases to elongate glycan chains on proteins and lipids within the endoplasmic reticulum and Golgi apparatus. researchgate.net

GDP-Mannose-4,6-Dehydratase Catalysis

GDP-mannose 4,6-dehydratase (GMD) is a key enzyme in the biosynthesis of 6-deoxyhexoses. acs.orgrcsb.org It catalyzes the first and rate-limiting step in the de novo synthesis of GDP-L-fucose, a crucial sugar involved in various biological recognition events, including blood transfusion reactions and immune responses. rcsb.orgwikipedia.org The enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, converts GDP-D-mannose into GDP-4-dehydro-6-deoxy-D-mannose. rcsb.orgwikipedia.org This reaction is an irreversible oxidation-reduction process that requires NADP+ as a cofactor. wikipedia.orgnih.gov

The catalytic mechanism of GMD involves three main steps:

Oxidation : The C4'-hydroxyl group of the mannose moiety of GDP-D-mannose is oxidized to a ketone. nih.gov

Dehydration : A water molecule is eliminated from C5' and C6'. acs.org

Reduction : The intermediate is reduced at C6', yielding the final product, GDP-4-keto-6-deoxy-D-mannose. nih.gov

This product then serves as a precursor for the synthesis of other deoxy sugars, such as GDP-L-fucose and GDP-d-rhamnose. wikipedia.orgnih.gov The human GMD is a homodimeric protein where each monomer consists of an N-terminal domain that binds the NADP(H) cofactor and a C-terminal domain that binds the GDP-mannose substrate. acs.orgrcsb.org The activity of GMD is subject to feedback inhibition by the final product of the pathway, GDP-L-fucose, which acts as a competitive inhibitor by binding to the GDP-mannose site. rcsb.org

Table 1: Characteristics of GDP-Mannose 4,6-Dehydratase (GMD)
CharacteristicDescriptionReferences
Enzyme Commission (EC) Number4.2.1.47 wikipedia.orguniprot.org
FamilyLyases (specifically hydro-lyases), Short-chain dehydrogenase/reductase (SDR) family rcsb.orgwikipedia.org
SubstrateGDP-D-mannose wikipedia.org
ProductGDP-4-dehydro-6-deoxy-D-mannose + H₂O wikipedia.org
CofactorNADP⁺/NADPH rcsb.orgwikipedia.org
FunctionCatalyzes the first step in the de novo biosynthesis of GDP-L-fucose. rcsb.orgnih.gov
RegulationFeedback inhibition by GDP-fucose. rcsb.org

Glycosidase-Mediated Hydrolysis and Degradation

Glycosidases, or glycosyl hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds, playing a central role in the breakdown and processing of carbohydrates. uga.educhinesechemsoc.org The degradation of glycoconjugates containing mannose, such as N-linked glycans, is a sequential process carried out by specific glycosidases. uga.edunih.gov This degradation primarily occurs in lysosomes and involves both exoglycosidases, which cleave terminal sugar residues, and endoglycosidases, which cleave internal linkages. nih.gov

Alpha-Mannosidase Activities

Alpha-mannosidases are a group of enzymes that specifically catalyze the hydrolysis of terminal, non-reducing alpha-D-mannose residues from various glycoconjugates. yeastgenome.org These enzymes are critical for the catabolism of N-linked oligosaccharides. imrpress.com Based on their properties, substrate specificities, and sequence similarities, alpha-mannosidases are classified into different families, primarily glycosyl hydrolase (GH) families 38 and 47. imrpress.com A deficiency in lysosomal alpha-mannosidase leads to the lysosomal storage disorder alpha-mannosidosis, characterized by the accumulation of mannose-rich oligosaccharides. imrpress.commedlink.com

Alpha-mannosidases exhibit broad linkage specificity, capable of cleaving α(1-2), α(1-3), and α(1-6) mannosidic linkages, although the rates of hydrolysis can differ significantly. uga.edunih.gov For example, a microbial alpha-D-mannosidase from Bacteroides thetaiotaomicron can hydrolyze terminal non-reducing α-D-mannose in α-(1-3), α-(1-4), and α-(1-6)-D-mannosides. megazyme.com

Exoglycosidase Substrate Recognition

Exoglycosidases sequentially remove monosaccharide units from the non-reducing end of an oligosaccharide or glycan chain. nih.gov Their substrate recognition is highly specific, typically recognizing a single terminal monosaccharide and its anomeric linkage (α or β). nih.gov However, they are generally less specific about the structure of the rest of the glycan. nih.gov

For an exoglycosidase to act, the target sugar residue usually needs to be unsubstituted. nih.gov Modifications such as phosphorylation or acetylation can block the enzyme's activity, necessitating the action of other enzymes like sulfatases or esterases to remove these modifications first. nih.gov In the context of mannose-containing glycans, specific alpha-mannosidases recognize the terminal alpha-linked mannose residue. For instance, α1-6 Mannosidase is a highly specific exoglycosidase that removes unbranched α1-6 linked D-mannopyranosyl residues. neb.com

Specificity of Golgi and Lysosomal Alpha-Mannosidases

Alpha-mannosidases are located in different cellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes, where they perform distinct functions in the N-glycan processing and degradation pathways. researchgate.netnih.gov

Golgi Alpha-Mannosidases: These enzymes are involved in the maturation of N-glycans on newly synthesized glycoproteins. They are typically Class 1 (GH family 47) or Class 2 (GH family 38) mannosidases. uga.edu

Golgi Mannosidase I (GM-I): This Class 1 enzyme is found in the cis-Golgi and trims α1,2-linked mannose residues from Man₉GlcNAc₂ to produce Man₅GlcNAc₂. researchgate.netnih.gov It requires Ca²⁺ for its activity. uga.edu

Golgi Mannosidase II (GM-II): This Class 2 enzyme acts later in the pathway, in the medial-Golgi. nih.gov It removes the terminal α1,3- and α1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate to form the core GlcNAcMan₃GlcNAc₂ structure. nih.govembopress.org GM-II is highly specific for substrates containing a β1,2-linked GlcNAc on the α1,3-mannose arm and utilizes a zinc ion in its active site. nih.govembopress.org

Lysosomal Alpha-Mannosidase: This enzyme, a member of GH family 38, is responsible for the final degradation of mannose-containing oligosaccharides within the lysosome. imrpress.com In contrast to the highly specific Golgi mannosidases, the lysosomal alpha-mannosidase has a broader substrate specificity. uga.edu It can hydrolyze all α(1-2), α(1-3), and α(1-6)-mannosidic linkages in high-mannose, hybrid, and complex N-glycans. nih.gov This broad specificity is essential for the complete breakdown of various oligosaccharide structures that reach the lysosome. uga.edu The enzyme has an acidic pH optimum (around 4.5) and is activated by Zn²⁺. imrpress.com

Table 2: Comparison of Golgi and Lysosomal Alpha-Mannosidases
FeatureGolgi Mannosidase IGolgi Mannosidase IILysosomal Alpha-Mannosidase
Locationcis-Golgimedial/trans-GolgiLysosome
FunctionN-glycan processingN-glycan processingN-glycan degradation
GH Family47 (Class 1)38 (Class 2)38 (Class 2)
Linkage Specificityα1,2-mannoseα1,3- and α1,6-mannoseBroad: α1,2-, α1,3-, α1,6-mannose
pH OptimumNeutralNeutralAcidic (~4.5)
CofactorCa²⁺Zn²⁺Zn²⁺
Key SubstrateMan₉₋₈GlcNAc₂GlcNAcMan₅GlcNAc₂Various mannose-terminated oligosaccharides

Biological Relevance and Glycobiological Research Applications

Involvement in N-linked Glycosylation Pathways

N-linked glycosylation is a critical post-translational modification where an oligosaccharide, or glycan, is attached to an asparagine (Asn) residue of a protein. glycoforum.gr.jp This process is fundamental for the proper folding, stability, and function of many proteins. thermofisher.com Mannose, a C-2 epimer of glucose, is a dominant monosaccharide in N-linked glycosylation. wikipedia.org While mannose can exist in different ring structures, including pyranose (six-membered) and furanose (five-membered) forms, the pyranose form is more common under physiological conditions. wikipedia.orgmedlink.com However, derivatives of alpha-D-mannofuranose are utilized in research as intermediates and tools to study these complex biological pathways. chemimpex.comresearchgate.net

The biosynthesis of N-linked glycans is a highly conserved process that begins in the endoplasmic reticulum (ER). wikipedia.org It is initiated by the en bloc transfer of a large, pre-assembled precursor oligosaccharide from a dolichol lipid carrier to a nascent polypeptide chain. wikipedia.orgresearchgate.net This transfer occurs at a specific consensus sequence of Asn-X-Ser/Thr, where X can be any amino acid except proline. glycoforum.gr.jpfrontiersin.org

The precursor glycan has a consistent structure across eukaryotes: Glc₃Man₉GlcNAc₂ (three glucose, nine mannose, and two N-acetylglucosamine residues). glycoforum.gr.jpwikipedia.orgresearchgate.net The nine mannose residues form the core structure that will be subsequently modified. wikipedia.org The synthesis of this precursor is a stepwise process involving multiple enzymes known as asparagine-linked glycosylation (ALG) enzymes. frontiersin.org

Once the precursor glycan is attached to the protein, it undergoes extensive processing or "trimming" as the glycoprotein (B1211001) moves from the ER to the Golgi apparatus. wikipedia.org This maturation process is carried out by a series of specific glycosidases that sequentially remove glucose and mannose residues. frontiersin.org

Initially, α-glucosidases I and II remove the three terminal glucose residues. researchgate.net Following this, α-mannosidases in the ER and Golgi begin to trim the mannose residues. frontiersin.org For instance, ER α-mannosidase I removes a specific α1-2-linked mannose residue to yield a Man₈GlcNAc₂ isomer. nih.gov Further processing in the Golgi involves other mannosidases, such as Golgi α-mannosidase I and II, which remove additional mannose residues. researchgate.netnih.gov

This trimming is a crucial step that leads to the diversification of N-glycan structures into three main types:

High-mannose glycans: These retain a large number of mannose residues, often close to the number in the original precursor. wikipedia.orgsigmaaldrich.com

Complex glycans: These are formed after extensive mannose trimming, followed by the addition of other sugars like N-acetylglucosamine (GlcNAc), galactose, and sialic acid by glycosyltransferases. wikipedia.orgsigmaaldrich.com The action of Golgi-α-mannosidase II is a key step in the formation of complex N-glycans. frontiersin.org

Hybrid glycans: These structures contain features of both high-mannose and complex glycans, with unprocessed mannose residues on one branch and complex-type antennae on another. wikipedia.orgsigmaaldrich.com

The final glycan structure on a mature glycoprotein is critical for its function and can influence processes like protein folding quality control in the ER and its ultimate cellular destination. glycoforum.gr.jpthermofisher.comfrontiersin.org

Formation of N-Glycans on Proteins

Role in Carbohydrate-Protein Interactions

The mannose residues exposed on the surface of glycoproteins are key recognition sites for a class of carbohydrate-binding proteins called lectins. nih.gov These interactions are fundamental to a vast array of biological events, including cell adhesion, immune surveillance, and pathogen recognition. nih.govtargetmol.com

A well-studied example is the lectin Concanavalin A (Con A), which specifically binds to α-D-mannopyranose and α-linked oligomannosides. nih.gov Research using carbohydrate microarrays has demonstrated that the binding affinity of Con A varies depending on the structure of the mannose ligand. nih.gov

In the context of immunity, mannose receptors found on the surface of immune cells like macrophages and dendritic cells recognize mannose-terminated glycans on pathogens and endogenous glycoproteins. nih.govresearchgate.net This recognition is crucial for the clearance of pathogens and cellular debris, linking glycan structures directly to innate immune responses. nih.gov The study of these interactions is a significant area of glycobiology research, with derivatives like Benzyl (B1604629) 2,3-O-Isopropylidene-6-O-trityl-α-D-mannofuranose serving as biochemical reagents in these explorations. targetmol.com The specific glycosylation patterns on proteins can determine their fate; for example, mannose-terminated glycans can lead to clearance by mannose receptors, while the addition of sialic acid can mask these sites and prolong circulation time. researchgate.net

Lectin/ReceptorRecognized Carbohydrate StructureBiological SignificanceReference
Concanavalin A (Con A)α-D-mannopyranose, α-linked oligomannosidesModel lectin for studying mannose-specific protein-carbohydrate interactions. nih.gov
Mannose Receptor (CD206)Terminal mannose residues on glycoproteinsInnate immunity, clearance of pathogens and endogenous glycoproteins by macrophages and dendritic cells. nih.govresearchgate.net
Calnexin/CalreticulinMonoglucosylated high-mannose glycans (GM9)Chaperones in the ER, ensuring proper protein folding. glycoforum.gr.jp
OS9 / XTP3BTrimmed mannose glycans (e.g., M8B)Recognize misfolded proteins for ER-associated degradation (ERAD). glycoforum.gr.jpfrontiersin.org

Research on Glycosylation Inhibition

The critical role of glycosylation in biological processes makes the enzymes involved in these pathways attractive targets for therapeutic intervention and research tools. uga.edu Inhibiting specific glycosidases can profoundly alter the glycosylation patterns on proteins, which in turn affects their function. uga.edunih.gov

The development of specific inhibitors for glycosidases, particularly α-mannosidases, is an active area of research. uga.edu A major challenge is achieving selectivity for a specific enzyme to avoid unintended side effects. For example, the inhibitor swainsonine (B1682842) potently inhibits Golgi α-mannosidase II, an enzyme involved in N-glycan maturation, but it also inhibits the lysosomal α-mannosidase. uga.edutandfonline.com This lack of specificity can lead to a phenocopy of the genetic lysosomal storage disease α-mannosidosis. uga.edu

Therefore, a key goal is the design of inhibitors that selectively target one enzyme over others. uga.edunih.gov Research efforts include the synthesis of various D-mannose derivatives and mannofuranose analogs to probe the active sites of these enzymes. uga.edunih.gov For instance, α-D-mannose derivatives with sulfonyl groups at the anomeric position have been synthesized and tested for their inhibitory activity against Golgi and lysosomal α-mannosidases. nih.gov Similarly, compounds like 2,5-Anhydro-D-mannofuranose oxime act as glycosylation inhibitors by preventing the formation of glycosidic bonds and inhibiting α-mannosidase activity. biosynth.com Such inhibitors are valuable tools for studying the consequences of blocking specific steps in the N-glycosylation pathway. uga.edu

InhibitorTarget EnzymeResearch Application/SignificanceReference
SwainsonineGolgi α-mannosidase II, Lysosomal α-mannosidasePotent anti-tumor and anti-metastatic activity, but non-selective. Used as a tool to study mannosidase function. uga.edutandfonline.com
Deoxymannojirimycin (dMNJ)Class 1 α-mannosidases (e.g., ER α-mannosidase I)Inhibits early trimming steps, leading to accumulation of high-mannose structures. uga.edu
KifunensineClass 1 α-mannosidasesPotent inhibitor of ER α-mannosidase I; used to study the role of early mannose trimming. uga.edumaxapress.com
2,5-Anhydro-D-mannofuranose oximeα-mannosidaseGlycosylation inhibitor used in glycobiology studies and carbohydrate synthesis. biosynth.com
Benzylsulfonyl α-D-mannopyranoside derivativeGolgi α-mannosidase II (selective)Example of a rationally designed inhibitor with improved selectivity for the target enzyme over lysosomal mannosidase. nih.gov

By using specific inhibitors or genetic knockouts of glycosylation enzymes, researchers can manipulate the glycan structures on proteins and study the functional consequences. researchgate.net This approach, often termed glycoengineering, provides deep insights into how different glycosylation patterns affect protein folding, stability, trafficking, and biological activity. researchgate.netresearchgate.net

For example, inhibiting Golgi α-mannosidase II with swainsonine results in the formation of hybrid-type N-glycans instead of complex ones. uga.edu This structural change can block the formation of certain epitopes associated with cancer metastasis, highlighting the potential of glycosylation inhibitors as anti-tumor agents. uga.edu Similarly, studying the effects of mannosidase inhibitors in plants has revealed the importance of N-glycan processing for processes like root development. frontiersin.orgmaxapress.com

Altered glycosylation is a hallmark of many diseases, including cancer, where changes in glycan structures on the cell surface can impact cell adhesion, migration, and immune evasion. researchgate.net Therefore, exploring the relationship between specific glycosylation patterns and protein function is crucial for understanding disease mechanisms and for the development of novel diagnostics and therapeutic proteins with optimized properties. thermofisher.comresearchgate.net

Design of Glycosidase Inhibitors

Utility as a Biochemical Reagent in Life Science Research

In the landscape of glycobiological research, this compound serves as a fundamental, albeit often indirect, biochemical reagent. Its utility is primarily realized through its role as a precursor in the chemical synthesis of more complex and functionally diverse molecules. The inherent reactivity of the multiple hydroxyl groups on the unprotected mannofuranose ring makes it unsuitable for direct use in many selective chemical reactions. Consequently, its application in life science research almost invariably begins with its conversion into a protected derivative, which then becomes a key building block for multi-step syntheses.

A cornerstone of this strategy is the preparation of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose . This derivative, often referred to as "diacetone mannose," is synthesized from D-mannose, which exists in equilibrium with its furanose form. aip.orgacs.orgprepchem.com The protection of the hydroxyl groups with isopropylidene acetals renders the molecule more stable and soluble in organic solvents, and crucially, it allows for regioselective modifications at the remaining unprotected anomeric hydroxyl group. aip.orgacs.orgyok.gov.tr This protected intermediate is a versatile starting material for the synthesis of a wide array of mannofuranoside derivatives and other complex carbohydrates. orientjchem.orgsemanticscholar.orgnih.gov

Research applications leveraging this compound as a starting material are diverse. For instance, its derivatives are instrumental in creating novel glycosides with potential therapeutic properties. Studies have demonstrated the synthesis of mannofuranoside derivatives that exhibit significant antimicrobial and antifungal activities. orientjchem.orgsemanticscholar.orgresearchgate.netscienceopen.com In these synthetic pathways, the protected diacetone mannose is first converted into a glycosyl donor, such as an O-trichloroacetimidate, which is then coupled with various heterocyclic or aromatic alcohols to produce the final bioactive compounds. orientjchem.orgsemanticscholar.org

Furthermore, derivatives of this compound are employed in the synthesis of probes to study enzyme activity and carbohydrate-protein interactions. For example, mannose derivatives with specific modifications have been synthesized to act as inhibitors for enzymes like α-mannosidases, which are involved in various physiological and pathological processes. nih.gov The chemoenzymatic synthesis of modified sialic acids has also utilized protected mannofuranose derivatives as foundational building blocks. nih.gov

The following tables detail specific research findings where this compound, via its protected derivatives, was used as a key biochemical reagent.

Detailed Research Findings

Table 1: Synthesis and Characterization of Key Intermediates from D-Mannose

This table outlines the initial step in utilizing this compound as a reagent: its conversion to a protected, synthetically versatile intermediate. The data is compiled from studies that begin with D-mannose to generate the diacetonide derivative.

Starting MaterialProductReagents and ConditionsYield (%)Spectroscopic Data (¹H NMR, CDCl₃)Source
D-Mannose2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseAcetone (B3395972), conc. H₂SO₄, room temp, 4h75δ 5.37 (s, 1H, H-1), 4.80 (dd, 1H, H-3), 4.61 (d, 1H, H-2), 1.46, 1.45, 1.37, 1.32 (s, 3H each, CH₃) aip.org
D-(+)-Mannose2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseAnhydrous FeCl₃, anhydrous acetone~87δ 5.36 (s, 1H), 4.79 (dd, 1H), 4.59 (d, 1H), 1.45, 1.44, 1.36, 1.31 (s, 3H each) acs.org
D-Mannose2,3:5,6-di-O-isopropylidene-α-D-mannofuranoseAcetone, SbCl₅, reflux, 8h80.4Not specified prepchem.com

Table 2: Application in the Synthesis of Bioactive Mannofuranoside Derivatives

This table details the subsequent use of the protected mannofuranose intermediate in the synthesis of compounds with demonstrated biological relevance, particularly antimicrobial activity.

Intermediate (Glycosyl Donor)Acceptor MoleculeProductBiological Activity (IC₅₀)Source
2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranose7-hydroxy-4-methyl-coumarin derivative (C3)7-O-ethoxy-α-(2,3,5,6-di-O-isopropylidene-mannofuranosyl)-4-methyl-coumarin (C4)Antifungal (Candida albicans): 0.59 mg/ml orientjchem.orgsemanticscholar.org
2,3,5,6-di-O-isopropylidene-1-O-trichloroacetamidyl-α-D-mannofuranoseVanillin derivative3-O-methoxy-4'-O-α-(2,3,5,6-di-O-isopropylidene- mannofuranosyl) benzoic acid (C5)Antibacterial (Bacillus subtilis): 84.28 µg/ml orientjchem.orgsemanticscholar.org
2,3:5,6-di-O-isopropylidene-D-mannofuranoseEpichlorohydrin2,3:5,6-di-O-isopropylidene-1-O-(2',3'-epoxypropan-1'-yl)-α-D-mannofuranoseNot tested (Intermediate for further reaction) yok.gov.tr
Not specified (Synthetic D-mannofuranoside isomers)Not applicableIsomers of synthetic D-mannofuranosideUsed as antiallergic and anti-inflammatory agents scienceopen.comnih.gov

Emerging Research Directions

Development of Novel alpha-D-Mannofuranose Derivatives for Specific Research Probes

The synthesis of specialized α-D-mannofuranose derivatives is a burgeoning field, aimed at creating molecular tools to investigate complex biological systems. These derivatives are designed to act as probes, allowing researchers to track, visualize, and understand the interactions of mannofuranose-containing glycans in living organisms.

One significant area of development is the creation of fluorescently or isotopically labeled mannofuranose analogs. These probes can be metabolically incorporated into cellular glycans, enabling the study of glycan trafficking, localization, and dynamics. For instance, researchers have synthesized mannose analogs with bioorthogonal handles, which, once incorporated into glycoproteins, can be selectively tagged with reporter molecules for imaging or purification.

Another approach involves designing mannofuranose-based inhibitors and affinity ligands for mannose-specific enzymes and lectins (carbohydrate-binding proteins). mdpi.com For example, derivatives of α-D-mannofuranose are being explored as potential inhibitors of α-mannosidases, enzymes crucial for glycoprotein (B1211001) processing and catabolism. nih.gov By creating compounds that mimic the natural substrate but halt the enzymatic reaction, scientists can probe the function of these enzymes and their role in diseases.

Recent research has also focused on attaching α-D-mannofuranose to various scaffolds, such as nanoparticles and carbon-based materials like graphene, to create multivalent probes. rsc.org These multivalent structures can more effectively mimic the presentation of glycans on cell surfaces, leading to enhanced binding affinity and avidity for their target receptors. rsc.org This strategy has shown promise in developing sensitive diagnostic tools and in studying pathogen recognition, as many viruses and bacteria use mannose-containing glycans on host cells for attachment and entry. rsc.org

An example of synthetic utility includes the reaction of a D-mannofuranose derivative to produce a product with 95% yield and complete α-selectivity, showcasing the potential for creating specific probes. chinesechemsoc.org Additionally, new acrylic and methacrylic polymers based on D-mannose have been synthesized, opening avenues for novel biomaterials. yok.gov.trresearchgate.net

Interactive Table: Examples of this compound-Based Research Probes

Probe Type Application Research Focus
Fluorescently Labeled Analogs Live-cell imaging of glycan dynamics Understanding glycan trafficking and metabolism
Affinity-Based Probes Identifying and isolating mannose-binding proteins Elucidating the mannose-specific interactome
Enzyme Inhibitors Studying the function of mannosidases and mannosyltransferases Investigating roles in glycoprotein processing and disease
Multivalent Nanostructures Mimicking cell-surface glycan presentation Probing pathogen-host interactions and cell signaling

Advanced Methodologies for Glycan Engineering and Glycoprotein Synthesis

The precise construction of complex glycans and glycoproteins containing α-D-mannofuranose is a significant challenge due to the sugar's structural complexity. However, advanced methodologies in glycan engineering and glycoprotein synthesis are making it possible to create these molecules with high precision, paving the way for detailed structure-function studies and the development of novel therapeutics. wikipedia.orgfrontiersin.org

Chemoenzymatic Synthesis has emerged as a powerful tool. This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. For example, a protected form of α-D-mannofuranose, 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, serves as a common starting material for synthesizing more complex structures. nih.govnih.gov Enzymes such as glycosyltransferases can then be used to attach the mannofuranose unit to a peptide or another glycan with specific linkage and stereochemistry, which is often difficult to achieve through purely chemical methods. ox.ac.uk One-pot, multi-enzyme systems are being developed to streamline the synthesis of complex sialosides, using mannose derivatives as precursors. nih.gov

Metabolic Oligosaccharide Engineering (MOE) is another innovative technique where cells are fed unnatural monosaccharide analogs. nih.gov These analogs are then processed by the cell's own biosynthetic machinery and incorporated into glycoproteins. nih.gov This allows for the modification of cell-surface glycans in a living system, providing a way to study the effects of specific glycan structures on cellular processes like cell signaling and adhesion. nih.gov

Automated Glycan Assembly (AGA) , while more established for pyranose sugars, is being adapted for the synthesis of furanose-containing oligosaccharides. This solid-phase synthesis method allows for the rapid and controlled assembly of complex glycans from monosaccharide building blocks. The development of new protecting groups and activation strategies suitable for the more reactive furanose ring is a key area of ongoing research.

These advanced methods are crucial for producing homogeneous glycoproteins, which are essential for understanding how specific glycan structures, including those with α-D-mannofuranose, influence a protein's folding, stability, and function. ox.ac.uk The ability to generate glycoproteins with defined glycoforms overcomes the heterogeneity that is a major hurdle in studying naturally occurring glycoproteins. ox.ac.uk

Interdisciplinary Approaches Integrating Computational and Experimental Glycoscience

The integration of computational modeling with experimental techniques is revolutionizing our understanding of α-D-mannofuranose and its role in glycobiology. researchgate.netresearchgate.net This synergistic approach allows researchers to probe the conformational dynamics and interactions of this sugar in ways that are not possible with either method alone.

Molecular Dynamics (MD) Simulations are being used to explore the conformational landscape of α-D-mannofuranose and the glycans in which it resides. nih.gov Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of mannose is highly flexible. oup.com MD simulations, often validated against experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, can predict the preferred shapes (puckering) and flexibility of the furanose ring. nih.govnih.gov This information is critical for understanding how mannofuranose-containing glycans are recognized by proteins. nih.gov New force fields, such as GLYCAM, are being specifically parameterized for furanoses to improve the accuracy of these simulations. nih.govnih.gov

Quantum Mechanics (QM) Calculations provide detailed insights into the electronic structure and reactivity of α-D-mannofuranose. These calculations can help explain the stereoelectronic effects, such as the anomeric effect, that govern the stability and reactivity of different glycosidic linkages. nih.gov This fundamental understanding is essential for designing more efficient synthetic routes to mannofuranose-containing molecules.

Docking and Virtual Screening are computational techniques used to predict how α-D-mannofuranose-containing ligands will bind to their protein targets. By screening large libraries of virtual compounds, researchers can identify potential inhibitors or binders of mannose-specific proteins, which can then be synthesized and tested experimentally. This integrated approach accelerates the discovery of new therapeutic agents and research probes.

The combination of these computational methods with experimental data from techniques like X-ray crystallography, NMR, and mass spectrometry provides a powerful framework for building accurate three-dimensional models of glycoproteins and understanding the molecular basis of their biological functions. researchgate.netnih.gov

Interactive Table: Integrated Approaches in Furanose Research

Technique Contribution Synergy with Experiment
Molecular Dynamics (MD) Reveals conformational flexibility and dynamics of the furanose ring. nih.gov Validated by and provides interpretation for NMR spectroscopy data. nih.gov
Quantum Mechanics (QM) Explains electronic structure and reactivity. Guides the design of chemical synthesis strategies.
Docking & Virtual Screening Predicts binding modes and identifies potential ligands. Prioritizes compounds for experimental testing, accelerating discovery.

Future Perspectives in Furanose Sugar Research

The field of furanose sugar research, with a spotlight on α-D-mannofuranose, is poised for significant advancements. The unique structural properties and biological roles of furanosides ensure their continued importance in glycoscience. numberanalytics.com

Future research will likely focus on several key areas:

Elucidating Novel Biological Roles: While the presence of α-D-mannofuranose is known in certain organisms, its full range of biological functions is yet to be discovered. The development of more sophisticated research probes and analytical techniques will be crucial in identifying new furanose-containing glycans and deciphering their roles in health and disease.

Therapeutic Applications: The unique structures of furanosides make them attractive targets for drug development. numberanalytics.com Derivatives of α-D-mannofuranose could be developed as novel antibacterial, antiviral, or immunomodulatory agents. Glycan engineering techniques will be instrumental in producing therapeutic glycoproteins with optimized furanose-containing glycans for improved efficacy and stability. nih.gov

Advanced Materials: The incorporation of furanose sugars into polymers and other materials is an emerging area with potential applications in biomedicine and biotechnology. researchgate.netresearchgate.net Glycopolymers containing α-D-mannofuranose could be used to create biocompatible materials for drug delivery, tissue engineering, and biosensors.

Systems Glycobiology: An integrated, systems-level approach will become increasingly important. beilstein-journals.org This involves combining genomics, proteomics, glycomics, and bioinformatics to create a comprehensive picture of how furanose-containing glycans function within the complex network of a whole organism. beilstein-journals.org

The continued exploration of furanose sugars like α-D-mannofuranose, driven by interdisciplinary collaboration and technological innovation, promises to unlock new fundamental knowledge and open up exciting opportunities for practical applications in medicine and beyond. numberanalytics.com

Q & A

Q. What experimental methods are recommended for synthesizing alpha-D-mannofuranose with high stereochemical purity?

To achieve high stereochemical purity, employ regioselective protection-deprotection strategies combined with enzymatic catalysis. For example:

  • Step 1 : Use tert-butyldimethylsilyl (TBDMS) groups to protect specific hydroxyl groups, ensuring regioselectivity .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize epimerization .
  • Validation : Confirm purity via 1H^1H-NMR (axial/equatorial proton analysis) and HPLC coupled with polarimetry .

Q. How can researchers validate the structural characterization of this compound derivatives?

Adopt a multi-technique approach:

  • X-ray crystallography : Resolve crystal structures to confirm ring conformation (furanose vs. pyranose) .
  • Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weights and fragmentation patterns.
  • Comparative analysis : Cross-reference spectral data with existing databases (e.g., Cambridge Structural Database) to resolve ambiguities .

Q. What are the common pitfalls in isolating this compound from natural sources, and how can they be mitigated?

  • Pitfall : Co-extraction of structurally similar carbohydrates (e.g., mannopyranose).
  • Solution : Use ion-exchange chromatography with borate buffers to exploit differences in sugar-borate complex stability .
  • Validation : Monitor elution profiles via refractive index (RI) detection and confirm fractions using enzymatic assays (e.g., mannose-specific oxidases) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Hypothesis-driven approach : Systematically test variables such as glycosidic linkage position (α-1,2 vs. α-1,6) and solvent effects on receptor binding .
  • Controlled replication : Reproduce conflicting studies using identical reagents and protocols (e.g., cell lines, assay kits) to isolate methodological discrepancies .
  • Meta-analysis : Apply statistical frameworks (e.g., random-effects models) to quantify heterogeneity in published data .

Q. What strategies are effective for analyzing non-linear dose-response relationships in this compound bioassays?

  • Data modeling : Fit data to sigmoidal or biphasic models (e.g., Hill equation) using software like GraphPad Prism.
  • Error analysis : Quantify uncertainties in IC50_{50} values via bootstrapping or Monte Carlo simulations .
  • Mechanistic insight : Combine kinetic studies (e.g., surface plasmon resonance) with molecular dynamics simulations to explain non-linearity .

Q. How can researchers optimize the reproducibility of this compound-based glycoconjugate synthesis?

  • Standardization : Document reaction parameters (e.g., water content, catalyst batch) using FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Quality control : Implement in-process analytics (e.g., inline FTIR for real-time monitoring) .
  • Collaborative validation : Share protocols via platforms like Protocols.io and conduct interlaboratory studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.